molecular formula C11H9BrClNS B1322599 4-(Bromomethyl)-2-(4-chlorophenyl)-5-methyl-1,3-thiazole CAS No. 113264-72-5

4-(Bromomethyl)-2-(4-chlorophenyl)-5-methyl-1,3-thiazole

Cat. No. B1322599
CAS RN: 113264-72-5
M. Wt: 302.62 g/mol
InChI Key: HHPHJXBYQLPTAA-UHFFFAOYSA-N
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Description

The compound "4-(Bromomethyl)-2-(4-chlorophenyl)-5-methyl-1,3-thiazole" is a thiazole derivative, which is a class of heterocyclic compounds featuring a sulfur atom and a nitrogen atom in a five-membered ring. Thiazole derivatives are known for their diverse biological activities and have been studied for their potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of thiazole derivatives can involve various strategies, including bromination and cycloaddition reactions. For instance, the synthesis of a related compound, 4-(Bromomethyl)-5-(dibromomethyl)thiazole, was achieved by bromination of 4,5-dimethylthiazole with N-bromosuccinimide (NBS) in the presence of azobisisobutyronitrile (AIBN) as a radical initiator . This method could potentially be adapted for the synthesis of "4-(Bromomethyl)-2-(4-chlorophenyl)-5-methyl-1,3-thiazole" by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often characterized using spectroscopic techniques and X-ray crystallography. For example, the crystal and molecular structure of a similar compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was determined using single-crystal X-ray diffraction, which revealed its orthorhombic space group and unit cell parameters . Density functional theory (DFT) calculations can also provide insights into the electronic properties, such as the frontier molecular orbitals and molecular electrostatic potential maps .

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions, including cycloadditions, which are useful for creating complex molecular architectures. The trapping of thiazole intermediates with dienophiles can lead to the formation of diverse heterocyclic compounds . Additionally, the reactivity of the bromomethyl group in thiazole derivatives can be exploited for further functionalization through nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of halogen atoms, like chlorine and bromine, can significantly affect these properties. The anti-inflammatory and analgesic activities of some 2-amino-4-(4-chlorophenyl) thiazole derivatives have been reported, indicating the potential pharmacological relevance of these compounds . The antimicrobial activity of related compounds has also been evaluated, suggesting their utility in the development of new therapeutic agents .

Scientific Research Applications

Synthesis and Pharmacological Applications

  • Synthesis and Anti-Inflammatory Activities : The compound has been used in the synthesis of new substituted 2-amino-4-(4-chlorophenyl) thiazole-5-acetic acids and esters, showing good anti-inflammatory and analgesic activities (Attimarad & Bagavant, 1999).
  • Antiviral Applications : Derivatives of the compound have been synthesized and tested against yellow fever virus, with some showing improved antiviral potencies and metabolic stabilities (Mayhoub, Khaliq, Kuhn, & Cushman, 2011).

Chemical Synthesis and Characterization

  • Regioselective Halogenation : The compound has been used in regioselective halogenation methods to obtain 4-halomethyl-5-methyl-2-aryl-1,3-thiazoles, offering an efficient method for synthesis (Yamane, Mitsudera, & Shundoh, 2004).
  • Organic Ionic Liquids : Thiazolium-ion-based organic ionic liquids have been created using 4- and 5-methyl thiazole derivatives, promoting benzoin condensation in organic synthesis (Davis & Forrester, 1999).

Material Science and Corrosion Inhibition

  • Corrosion Inhibition : 2-amino-4-(4-chlorophenyl)-thiazole, a related compound, has been studied for its corrosion inhibition performances against iron, using quantum chemical parameters and molecular dynamics simulations (Kaya et al., 2016).

Mechanism of Action

The mechanism of action describes how a compound interacts with biological systems. This information is typically obtained through biochemical and biophysical studies. Unfortunately, there is no information available on the mechanism of action for "4-(Bromomethyl)-2-(4-chlorophenyl)-5-methyl-1,3-thiazole" .

Future Directions

Future research could focus on elucidating the synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties of “4-(Bromomethyl)-2-(4-chlorophenyl)-5-methyl-1,3-thiazole”. This would provide valuable information for potential applications of this compound .

properties

IUPAC Name

4-(bromomethyl)-2-(4-chlorophenyl)-5-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrClNS/c1-7-10(6-12)14-11(15-7)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPHJXBYQLPTAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CC=C(C=C2)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90627306
Record name 4-(Bromomethyl)-2-(4-chlorophenyl)-5-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bromomethyl)-2-(4-chlorophenyl)-5-methyl-1,3-thiazole

CAS RN

113264-72-5
Record name 4-(Bromomethyl)-2-(4-chlorophenyl)-5-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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